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Introduction
The Spindle Assembly Abnormal 6 (SASS6) protein is a cornerstone in the biogenesis of

centrioles, the core components of the centrosome in animal cells. SASS6 is highly conserved

and plays a pivotal role in establishing the characteristic nine-fold symmetry of the centriole

through the formation of a cartwheel structure, which serves as a scaffold for the assembly of

microtubules.[1][2][3] The ability to reconstitute SASS6-containing structures in vitro provides a

powerful system to dissect the molecular mechanisms of centriole assembly, screen for

potential therapeutic inhibitors, and understand the etiology of diseases linked to centrosomal

abnormalities.

These application notes provide detailed protocols for the expression and purification of

recombinant SASS6, its self-assembly into ring-like structures in vitro, and the analysis of these

structures using electron and atomic force microscopy. Furthermore, we describe methods to

study the interaction of SASS6 with key regulatory proteins, STIL and the kinase Plk4.
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Parameter Organism Method Value Reference

Sedimentation

Coefficient

(Monomer/Dimer

)

C. elegans

Analytical

Ultracentrifugatio

n

Dimer [4]

Sedimentation

Coefficient

(Oligomers)

Drosophila
Velocity

Sedimentation

~7.4 S and

higher order

complexes (~30

S)

[5][6]

Dissociation

Constant (Head-

Head Interaction)

C. elegans

Analytical

Ultracentrifugatio

n

Blocked by

I154E mutation
[4]

Ring Symmetry
Chlamydomonas

reinhardtii

Negative Stain

EM, AFM

Predominantly 9-

fold, with some

8- and 10-fold

[7]

Ring Diameter Drosophila
Negative Stain

EM
~25 nm [5]

Helical Pitch of

SASS6

Oligomers

Chlamydomonas

reinhardtii

Atomic Force

Microscopy
~26 nm [8]

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
Human SASS6 (N-terminal domain with coiled-coil)
This protocol describes the expression of a His-tagged N-terminal fragment of human SASS6

(HsSASS6) in E. coli and its subsequent purification. This fragment typically contains the

globular head domain and the coiled-coil region responsible for dimerization and

oligomerization.

Materials:
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Expression vector (e.g., pET vector) containing the HsSASS6 fragment with an N-terminal

His6-tag.

E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)pLysS).[9]

Luria-Bertani (LB) medium and appropriate antibiotics.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM

PMSF, and protease inhibitor cocktail.

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT.

Dialysis/Storage Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT.

Ni-NTA affinity chromatography column.

Size-exclusion chromatography column (e.g., Superdex 200 or Superose 6).

Procedure:

Expression:

1. Transform the expression vector into the E. coli expression strain.

2. Inoculate a starter culture and grow overnight.

3. Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

4. Induce protein expression with 0.1-1 mM IPTG and continue to grow at 18-25°C for 16-20

hours.

5. Harvest the cells by centrifugation.

Lysis:
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1. Resuspend the cell pellet in ice-cold Lysis Buffer.

2. Lyse the cells by sonication or using a high-pressure homogenizer on ice.

3. Clarify the lysate by centrifugation at high speed (e.g., >20,000 x g) for 30-60 minutes at

4°C.

Affinity Chromatography:

1. Load the cleared lysate onto a pre-equilibrated Ni-NTA column.

2. Wash the column extensively with Wash Buffer to remove unbound proteins.

3. Elute the His-tagged SASS6 protein with Elution Buffer.

Size-Exclusion Chromatography (Gel Filtration):

1. Concentrate the eluted protein using an appropriate centrifugal filter unit.

2. Load the concentrated protein onto a size-exclusion chromatography column pre-

equilibrated with Dialysis/Storage Buffer.

3. Collect fractions and analyze by SDS-PAGE to identify those containing pure SASS6.

4. Pool the pure fractions, concentrate as needed, and store at -80°C.

Protocol 2: In Vitro Self-Assembly of SASS6 Rings
This protocol outlines the procedure for inducing the self-assembly of purified recombinant

SASS6 into ring-like structures.

Materials:

Purified recombinant SASS6 protein (from Protocol 1).

Assembly Buffer: 20 mM Tris-HCl pH 7.4, 150 mM KCl.[10]

Carbon-coated copper EM grids.
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Glow discharger.

Procedure:

Protein Preparation:

1. Thaw the purified SASS6 protein on ice.

2. If necessary, perform a buffer exchange into the Assembly Buffer using dialysis or a

desalting column.

3. Adjust the protein concentration to the desired level (e.g., 25-50 µM).[11]

Assembly Reaction:

1. Incubate the SASS6 protein solution at room temperature or 4°C for a specified time (e.g.,

30 minutes to several hours) to allow for self-assembly. The optimal time and temperature

may need to be determined empirically.

Sample Preparation for Analysis:

1. The assembly reaction is now ready for analysis by negative staining electron microscopy

(Protocol 3) or atomic force microscopy (Protocol 4).

Protocol 3: Negative Staining Electron Microscopy of
Reconstituted SASS6 Structures
This protocol describes the visualization of SASS6 rings using negative staining and

transmission electron microscopy (TEM).

Materials:

SASS6 assembly reaction (from Protocol 2).

Glow-discharged carbon-coated copper EM grids.

Negative stain solution (e.g., 0.75-2% uranyl formate or uranyl acetate).[5][12]
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Filter paper.

Transmission Electron Microscope.

Procedure:

Grid Preparation:

1. Place a 3-5 µL drop of the SASS6 assembly reaction onto a glow-discharged grid and

incubate for 1-2 minutes.[12]

2. Blot the excess liquid from the edge of the grid with filter paper.

3. (Optional) Wash the grid by floating it on a drop of deionized water for a few seconds and

blot again.

4. Apply a drop of the negative stain solution to the grid for 30-60 seconds.

5. Blot the excess stain and allow the grid to air dry completely.

Imaging:

1. Examine the grids in a transmission electron microscope.

2. Acquire images at an appropriate magnification to visualize the ring structures.

Protocol 4: Atomic Force Microscopy of Reconstituted
SASS6 Structures
This protocol provides a general guideline for imaging SASS6 assemblies using atomic force

microscopy (AFM).

Materials:

SASS6 assembly reaction (from Protocol 2).

Freshly cleaved mica substrate.
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Imaging Buffer: 20 mM Tris, 150 mM KCl, pH 7.4.[10]

Atomic Force Microscope.

Procedure:

Sample Deposition:

1. Apply a small volume (e.g., 20-50 µL) of the SASS6 assembly reaction (diluted in Imaging

Buffer if necessary) onto a freshly cleaved mica surface.

2. Allow the protein to adsorb for a few minutes.

Imaging:

1. Gently rinse the mica surface with Imaging Buffer to remove unbound protein.

2. Mount the sample in the AFM and image in liquid using a suitable imaging mode (e.g.,

tapping mode or photothermal off-resonance tapping).[13]

3. Optimize imaging parameters (scan size, scan rate, setpoint) to obtain high-resolution

images of the SASS6 rings.

Protocol 5: In Vitro Interaction of SASS6 with STIL and
Plk4 Phosphorylation
This protocol describes an in vitro binding assay to investigate the interaction between SASS6

and STIL, and the influence of Plk4-mediated phosphorylation.

Materials:

Purified recombinant SASS6, STIL (or its SAS-6 binding domain), and active Plk4 kinase.

Kinase Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 100 µM

ATP.

Binding Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT.
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Affinity beads for pull-down (e.g., anti-GST beads if using GST-tagged STIL).

SDS-PAGE and Western blotting reagents.

Procedure:

Phosphorylation of STIL by Plk4:

1. In a microcentrifuge tube, combine purified STIL and active Plk4 in Kinase Buffer.

2. Incubate at 30°C for 30-60 minutes to allow for phosphorylation.

3. As a negative control, perform a parallel reaction without ATP or with a kinase-dead Plk4

mutant.

Binding Assay:

1. Incubate the phosphorylated (and non-phosphorylated control) STIL with purified SASS6

in Binding Buffer for 1-2 hours at 4°C with gentle rotation.

2. Add affinity beads that will bind the tagged protein (e.g., GST-STIL) and incubate for

another 1-2 hours at 4°C.

3. Wash the beads several times with Binding Buffer to remove non-specific binders.

4. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Analysis:

1. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

SASS6 and the tag on STIL.

2. An enhanced SASS6 signal in the pull-down with phosphorylated STIL compared to the

non-phosphorylated control indicates a phosphorylation-dependent interaction.[14][15]
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Caption: Experimental workflow for in vitro reconstitution and analysis.
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Caption: Simplified signaling pathway for SASS6 recruitment and assembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4709270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4709270/
https://pubmed.ncbi.nlm.nih.gov/18082404/
https://pubmed.ncbi.nlm.nih.gov/18082404/
http://web.path.ox.ac.uk/rafflab/rafflab_content/cottee2011.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2838298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2838298/
https://www.researchgate.net/publication/41056238_Self-assembling_SAS-6_Multimer_Is_a_Core_Centriole_Building_Block
https://www.researchgate.net/publication/299341831_SAS-6_engineering_reveals_interdependence_between_cartwheel_and_microtubules_in_determining_centriole_architecture
https://pmc.ncbi.nlm.nih.gov/articles/PMC8217511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8217511/
https://pubmed.ncbi.nlm.nih.gov/33640460/
https://pubmed.ncbi.nlm.nih.gov/33640460/
https://infoscience.epfl.ch/server/api/core/bitstreams/6e894eaf-4e36-4848-8378-585f3d21ea9d/content
https://www.researchgate.net/figure/AUC-analysis-and-visualization-of-ceSAS-6-oligomers-A-AUC-velocity-analysis-of_fig4_242018512
https://electron-microscopy.hms.harvard.edu/negative-staining
https://www.researchgate.net/publication/325271651_High-speed_photothermal_off-resonance_atomic_force_microscopy_reveals_assembly_routes_of_centriolar_scaffold_protein_SAS-6
https://pmc.ncbi.nlm.nih.gov/articles/PMC5095913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5095913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4220463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4220463/
https://www.benchchem.com/product/b15608052#in-vitro-reconstitution-of-sass6-containing-structures
https://www.benchchem.com/product/b15608052#in-vitro-reconstitution-of-sass6-containing-structures
https://www.benchchem.com/product/b15608052#in-vitro-reconstitution-of-sass6-containing-structures
https://www.benchchem.com/product/b15608052#in-vitro-reconstitution-of-sass6-containing-structures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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